molecular formula C17H21N3O3 B607243 3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione CAS No. 2093388-69-1

3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No. B607243
M. Wt: 315.373
InChI Key: ZPVGRECNQKDDQY-UHFFFAOYSA-N
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Description

“3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione” would be based on this basic piperidine structure, with additional functional groups attached.


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and complex . The use of esters of 3-oxocarboxylic acid instead of aldehyde in the synthesis process leads to a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

Scientific Research Applications

  • Aromatase Inhibition in Breast Cancer Treatment :

    • Compounds similar to "3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione" have been synthesized and evaluated as inhibitors of estrogen biosynthesis, particularly in the context of hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).
    • Certain derivatives demonstrated stronger inhibition of human placental aromatase compared to aminoglutethimide, a drug used for breast cancer treatment. Some of these compounds also inhibited testosterone-stimulated tumor growth in animal models more effectively than aminoglutethimide (Hartmann et al., 1992).
  • Antineoplastic Drug Analysis :

    • The crystal structures of lenalidomide, which has the systematic name "(RS)-3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione," and its hemihydrate form have been determined. This research is significant for understanding the interactions and hydrogen bonding in the hydrated and dehydrated crystalline forms of this antineoplastic drug (Ravikumar & Sridhar, 2009).
  • Drug Metabolism Studies :

    • Investigations into the metabolism of aminoglutethimide, a compound structurally related to "3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione," revealed various metabolites in human urine. These findings are important for understanding the drug's metabolic pathways and potential side effects (Foster et al., 1984).
  • Chromatographic Techniques in Drug Analysis :

    • Research has been conducted on the chromatographic resolution of drugs with a piperidine-2,6-dione structure, contributing to advancements in pharmaceutical analysis (Aboul‐Enein & Bakr, 1997).
  • Synthesis and Biological Evaluation of Derivatives :

    • There have been studies on the synthesis and evaluation of derivatives of piperidine-2,6-dione for potential biological activities, such as anticonvulsant properties (Kamiński et al., 2011).

Future Directions

Piperidine derivatives continue to be an active area of research due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new synthesis methods and exploring the pharmacological applications of piperidine derivatives .

properties

IUPAC Name

3-[7-(4-aminobutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,1-2,4,7-10,18H2,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVGRECNQKDDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Citations

For This Compound
1
Citations
JE Thomas, M Wang, W Jiang, M Wang… - Journal of Medicinal …, 2023 - ACS Publications
The histone acetyltransferase CREB-binding protein (CBP) and its paralogue p300 protein are key transcriptional coactivators and attractive cancer therapeutic targets. We describe …
Number of citations: 2 pubs.acs.org

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